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(r)-2-Methylazetidine

hydrochloride

CAS No.: 791614-71-6
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Get Quote

Executive Summary: The "Goldilocks" Heterocycle
In medicinal chemistry, 2-substituted azetidines occupy a unique "Goldilocks" zone. They

possess significant ring strain (~26 kcal/mol) which drives reactivity, yet they are kinetically

stable enough to survive standard isolation and purification techniques unlike their 3-

membered counterparts (aziridines).

For drug development professionals, the 2-substituted azetidine is not merely a linker; it is a

rigid, chiral scaffold that serves as a proline surrogate, reducing conformational entropy and

improving metabolic stability. This guide details the manipulation of this scaffold, focusing on

the dichotomy between preserving the ring (functionalization) and exploiting its strain (ring

opening/expansion).

Structural & Electronic Fundamentals
To predict reactivity, one must understand the ground state. The azetidine ring is not planar; it

exists in a puckered conformation to minimize torsional strain (eclipsing interactions).
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Strain Energy and Basicity
Ring Strain: ~26 kcal/mol. This is the potential energy stored in the molecule, available to

drive ring-opening reactions upon activation.

Basicity (

): The

of the conjugate acid of azetidine is ~11.3, making it more basic than pyrrolidine (~11.27)
and significantly more basic than acyclic secondary amines. This increased basicity is
attributed to the hybridization of the nitrogen lone pair, which has higher

-character due to bond angle constraints.

Steric Environment at C2: A substituent at C2 introduces significant steric bulk adjacent to

the nitrogen. This impacts

-alkylation rates and dictates the regioselectivity of ring-opening events.

Visualization: The Reactivity Landscape
The following diagram maps the core reactivity pathways available to a 2-substituted azetidine

scaffold.
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Figure 1: The divergent reactivity pathways of 2-substituted azetidines. Note that ring opening

usually requires prior N-activation to create a leaving group.

Core Reactivity Mode: Regioselective Ring Opening
The most critical reaction for researchers utilizing azetidines as intermediates is the

nucleophilic ring opening. This reaction is generally acid-catalyzed or proceeds via a pre-

formed quaternary azetidinium salt.

The Regioselectivity Rule (Sterics vs. Electronics)
When a nucleophile attacks an activated 2-substituted azetidine, two pathways exist:

Path A (Attack at C2): Hindered by the substituent (

).

Path B (Attack at C4): Sterically accessible.

General Consensus: Under

conditions, attack occurs predominantly at C4 (the less substituted carbon), yielding a
secondary amine with a

-substituent. However, if the C2 substituent is an aryl group capable of stabilizing a
carbocation, the mechanism may shift toward

-like character, leading to C2 attack (though this is rarer in synthesis).

Quantitative Comparison of Conditions
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Visualizing the Mechanism
The decision tree below illustrates the regiochemical outcome based on the nature of the

substituent and conditions.
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Figure 2: Mechanistic flow governing the regioselectivity of nucleophilic attack. C4 attack is the

standard outcome for alkyl-substituted azetidines.

Experimental Protocol: Acid-Catalyzed Ring
Opening
Objective: Synthesis of

-chloroamines from 2-substituted azetidines. This protocol demonstrates the utilization of ring
strain to introduce functionality.

Context: This workflow is adapted from standard heterocyclic methodologies (e.g., Couty et al.)

and is essential for generating linear precursors for macrocyclization.
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Methodology
Preparation: Dissolve the 2-substituted azetidine (1.0 equiv) in dry Dichloromethane (DCM).

Ensure the system is under an inert atmosphere (

or

).

Why: DCM is non-nucleophilic and solubilizes both the amine and the salt initially.

Activation: Cool the solution to

. Add ethereal HCl (2.0 M, 1.1 equiv) dropwise.

Observation: A white precipitate (the hydrochloride salt) may form.

Nucleophilic Attack: Allow the reaction to warm to room temperature. If the reaction is

sluggish (monitored by TLC), heat to reflux (

).

Mechanistic Insight: The chloride ion is a weak nucleophile; thermal energy is often

required to overcome the activation energy of the

opening, despite the ring strain.

Work-up (Self-Validating Step):

Quench with saturated aqueous

.

Extract with DCM (

).

Dry over

and concentrate.
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Validation:

NMR Check: The disappearance of the distinctive multiplet signals of the azetidine ring

protons (typically

3.0–4.0 ppm) and the appearance of distinct methylene triplets in the acyclic product
confirms ring opening.

N-Functionalization & Protection Strategies
Because the nitrogen lone pair is highly accessible (puckered ring exposes the LP), 2-

substituted azetidines are excellent nucleophiles.

N-Alkylation: Proceeds rapidly. Caution must be taken to avoid quaternization (formation of

azetidinium salts), which are susceptible to ring opening.

Protection (Boc/Cbz): Standard conditions (

,

) work well.

Note on Rotamers: N-Boc-2-substituted azetidines often exhibit broad NMR signals at

room temperature due to restricted rotation around the N-CO bond. This is a normal

spectroscopic feature, not an impurity.

Advanced Application: Ring Expansion
Azetidines can be expanded to pyrrolidines or piperidines. A notable method involves the

rearrangement of 2-azetidinyl carbinols.

Mechanism: Activation of the hydroxyl group (e.g., with mesyl chloride) followed by solvolysis

leads to an azabicyclobutonium intermediate (or simply N-assisted ionization), which

rearranges to the 3-substituted pyrrolidine or piperidine derivative.

Utility: This provides access to chiral pyrrolidines that are otherwise difficult to synthesize

enantioselectively.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321207?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen

heterocycles. Organic Preparations and Procedures International.

Context: Defines the foundational reactivity and synthesis of azetidines.

Padwa, A. (2000). Application of the Ring Opening of Small Ring Heterocycles to Organic

Synthesis. Comprehensive Heterocyclic Chemistry.

Context: Authoritative review on strain-release chemistry.

Singh, G. S., & D'Hooghe, M. (2011). Nomenclature, Structure, and Physical Properties of

Azetidines. In Chemistry of Heterocyclic Compounds: Azetidines.

Context: Source for pKa and structural d

Vanecko, J. A., & West, F. G. (2005). Ring expansion of azetidinium ylides. Organic Letters.

Context: Advanced ring expansion methodologies.

Disclaimer: This guide is intended for professional research use. All chemical procedures

should be performed in a controlled laboratory environment with appropriate safety protocols.

To cite this document: BenchChem. [The Kinetic & Thermodynamic Profile of 2-Substituted
Azetidines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321207/docs#the-kinetic-thermodynamic-profile-of-
2-substituted-azetidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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